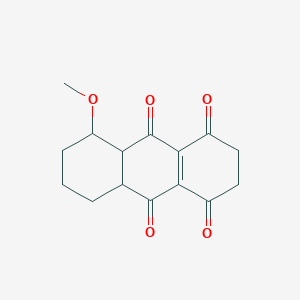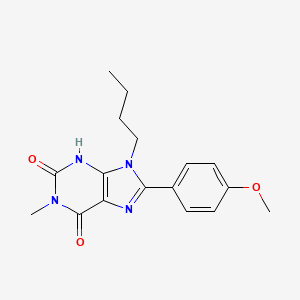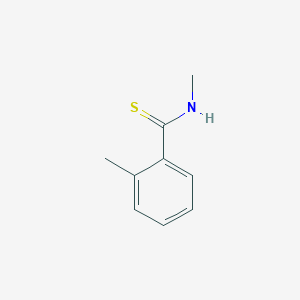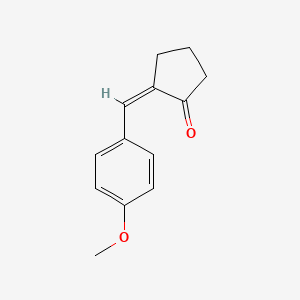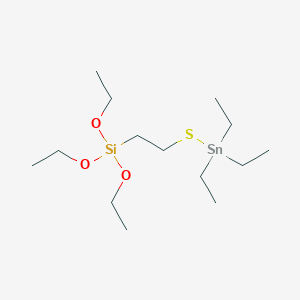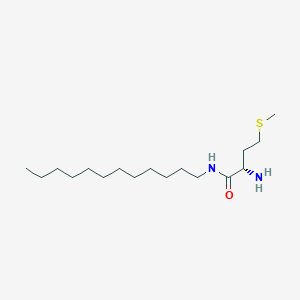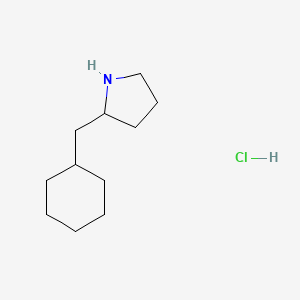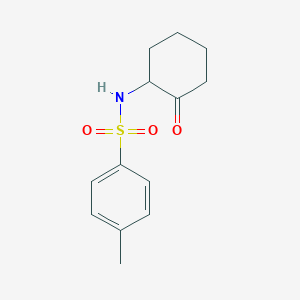![molecular formula C15H14N4O3 B14602897 3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 60823-53-2](/img/structure/B14602897.png)
3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocyclic compounds that play significant roles in biological systems, including as pigments and enzyme cofactors
Vorbereitungsmethoden
The synthesis of 3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-step organic reactions. The synthetic routes often start from simpler pteridine derivatives, utilizing methods such as nucleophilic substitution, organometallic couplings, and side chain elaboration . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced pteridine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its role as a pteridine derivative makes it valuable in studying metabolic pathways and enzyme functions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets, such as enzymes in the folate biosynthesis pathway. It may act as an inhibitor or modulator of these enzymes, affecting the metabolic processes in which they are involved . The pathways influenced by this compound include those related to nucleotide synthesis and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione can be compared with other pteridine derivatives such as:
Eigenschaften
CAS-Nummer |
60823-53-2 |
|---|---|
Molekularformel |
C15H14N4O3 |
Molekulargewicht |
298.30 g/mol |
IUPAC-Name |
3-acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C15H14N4O3/c1-7-5-10-11(6-8(7)2)18(4)13-12(16-10)14(21)19(9(3)20)15(22)17-13/h5-6H,1-4H3 |
InChI-Schlüssel |
FOSQUDGNHHDHGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Nonanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14602835.png)
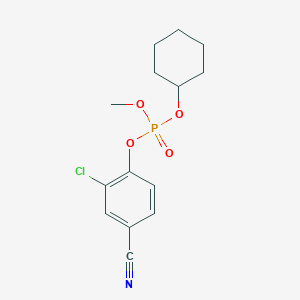
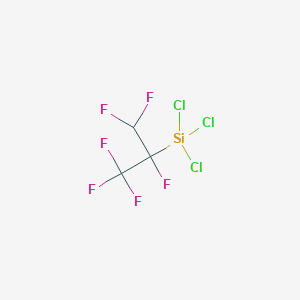
![3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid](/img/structure/B14602863.png)
